Adamantan-2-ylmethanesulfonamide
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Overview
Description
Adamantan-2-ylmethanesulfonamide is a sulfonamide derivative of adamantane, characterized by its unique cage-like structure. This compound has garnered interest in scientific research due to its potential therapeutic applications and its role in environmental and industrial research.
Scientific Research Applications
Adamantan-2-ylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
Target of Action
Adamantan-2-ylmethanesulfonamide is a derivative of adamantane, a class of compounds that have attracted considerable attention in various fields of medicine . The primary target of adamantanone, a similar compound, is Camphor 5-monooxygenase, an enzyme found in Pseudomonas putida . .
Mode of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit bacterial dna synthesis through competitive inhibition .
Biochemical Pathways
The roche biochemical pathways could be a valuable resource for exploring the potential biochemical pathways that might be affected by this compound.
Pharmacokinetics
The adamantane structure has been noted for its ability to increase lipophilicity and improve the pharmacological properties of drug candidates, potentially enhancing their bioavailability .
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the thermal behavior of adamantan-2-one, a similar compound, has been studied, and it was found that its functional groups could interact with different excipients . .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Molecular Mechanism
It is known that adamantane derivatives can interact with various biomolecules
Temporal Effects in Laboratory Settings
It is known that adamantane derivatives can undergo various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantan-2-ylmethanesulfonamide typically involves the reaction of adamantane derivatives with sulfonamide reagents. One common method includes the reaction of adamantan-2-ylmethanesulfonyl chloride with ammonia or amines under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Adamantan-2-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted adamantane derivatives.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its antiviral properties.
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Uniqueness
Adamantan-2-ylmethanesulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and potential biological activities not found in its parent compound or other derivatives .
Properties
IUPAC Name |
2-adamantylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQNMNWIIYTTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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